molecular formula C18H25N3 B6318410 Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine CAS No. 179055-67-5

Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine

Cat. No.: B6318410
CAS No.: 179055-67-5
M. Wt: 283.4 g/mol
InChI Key: ORTCPPYMPOUGDF-UHFFFAOYSA-N
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Description

Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine is a chemical compound with the molecular formula C21H29N3 and a molecular weight of 337.5 g/mol. This compound features a cycloheptyl group attached to a benzylamine moiety, which is further substituted with a 2-methyl-2H-pyrazol-3-yl group. It is commonly used in various scientific research applications due to its unique structural properties.

Preparation Methods

The synthesis of Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized using various strategies such as multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems.

    Attachment of the Benzyl Group: The benzyl group is introduced through a substitution reaction, often using benzyl halides under basic conditions.

    Cycloheptyl Group Introduction: The cycloheptyl group is attached via a nucleophilic substitution reaction, typically using cycloheptyl halides.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cycloheptyl positions, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used, often leading to derivatives with modified functional groups.

Scientific Research Applications

Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases due to its unique structural features.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Comparison with Similar Compounds

Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine can be compared with other similar compounds, such as:

    2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds also feature a pyrazole ring and are studied for their antiproliferative activity.

    Other Pyrazole Derivatives: Various pyrazole derivatives are known for their biological activities and are used in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[4-(2-methylpyrazol-3-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3/c1-21-18(12-13-20-21)16-10-8-15(9-11-16)14-19-17-6-4-2-3-5-7-17/h8-13,17,19H,2-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTCPPYMPOUGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CNC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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